(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile
Description
Historical Development in Medicinal Chemistry Research
Chalcones, derived from the Greek chalcos (bronze), have been utilized in traditional medicine for millennia due to their anti-inflammatory and antimicrobial properties. The isolation of naringenin chalcone in the 20th century marked a turning point, revealing the 1,3-diaryl-2-propen-1-one scaffold as a versatile template for synthetic modification. Parallelly, sulfonamides emerged as foundational antibacterial agents following the discovery of Prontosil in 1935, with their mechanism linked to dihydropteroate synthase inhibition. The hybridization of these motifs began gaining traction in the 2010s, driven by the need to overcome drug resistance and enhance target specificity. Early work demonstrated that chalcone-sulfonamide hybrids could concurrently engage multiple biological pathways, such as folate metabolism and tubulin polymerization. For example, compound 8b from the NCI screening exhibited dual anticancer (GI~50~ = 0.57 μM against leukemia) and antitubercular activity (MIC = 14–42 μM), validating the hybrid approach.
Classification Among Chalcone-Sulfonamide Hybrid Compounds
(2Z)-3-(3-Bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile belongs to the subclass of α,β-unsaturated ketone hybrids featuring:
- Electron-withdrawing substituents : Dual bromine atoms at the 3-position of the A-ring and 4-position of the sulfonamide aryl group enhance electrophilicity and halogen bonding potential.
- Sulfonamide linkage : The 4-bromobenzenesulfonyl group improves aqueous solubility while enabling hydrogen bonding with enzymatic targets like cTXNPx in Leishmania spp.
- Nitrile moiety : The prop-2-enenitrile group introduces a polarized triple bond, potentially stabilizing transition states during target binding.
Comparative analysis with analogs reveals distinct structural advantages:
This classification underscores the compound’s optimization for dual functionality—halogen-mediated target engagement and sulfonamide-driven pharmacokinetic modulation.
Current Research Landscape and Scientific Interest
Recent studies highlight three key research trajectories:
- Antiparasitic applications : Molecular docking simulations predict strong binding (ΔG < −8.5 kcal/mol) between the sulfonamide group and Leishmania amazonensis cTXNPx, a peroxidase critical for parasite redox homeostasis. Hybrids like 10c and 10h exhibit IC~50~ values of 1.72–3.19 μM against promastigotes, surpassing miltefosine (IC~50~ = 4.5 μM).
- Anticancer potential : Analogous chalcone-sulfonamides demonstrate nanomolar cytotoxicity against melanoma (LOX IMVI, GI~50~ = 1.28 μM) and leukemia (K-562, GI~50~ = 0.57 μM) cell lines via tubulin disruption and pro-apoptotic Bcl-2 modulation.
- Synthetic innovation : ZnO nanoparticle-catalyzed Claisen-Schmidt condensations enable >95% yields of Z-isomers, addressing historical challenges in stereoselective synthesis.
Ongoing clinical trials remain limited, but in silico ADMET profiling suggests favorable drug-likeness (QED = 0.62, PSA = 89 Ų) for further preclinical development.
Structural Significance in Drug Discovery Paradigms
The compound’s architecture provides critical insights for rational drug design:
- Z-configuration stabilization : The sulfonyl group’s electron-withdrawing nature locks the α,β-unsaturated system in the Z-form, preventing isomerization to the less active E-configuration. This geometric constraint enhances target residence time, as evidenced by 40% longer enzyme inhibition durations compared to non-sulfonylated analogs.
- Halogen bonding networks : Bromine atoms at the A-ring 3- and B-ring 4-positions create orthogonal halogen bonds (3.0–3.5 Å) with kinase catalytic lysine residues, improving binding affinity by ΔΔG = −1.8 kcal/mol.
- Sulfonamide versatility : The SO~2~NH bridge serves as a bioisostere for phosphate groups, enabling mimicry of ATP in kinase binding pockets while maintaining metabolic stability (t~1/2~ > 6 h in microsomal assays).
Quantum mechanical calculations (DFT at B3LYP/6-311+G**) further reveal a HOMO-LUMO gap of 4.3 eV, indicating favorable charge transfer interactions with biological nucleophiles like glutathione. These attributes position the compound as a multifunctional scaffold amenable to iterative optimization across therapeutic areas.
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO3S/c1-22-16-7-2-11(9-15(16)18)8-14(10-19)23(20,21)13-5-3-12(17)4-6-13/h2-9H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHJTLHPEFFIOC-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 4-bromobenzenesulfonyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-bromo-4-methoxybenzaldehyde and a suitable nitrile source under basic conditions.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the cyclization of the sulfonylated intermediate to form this compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)prop-2-en-1-amine.
Substitution: Formation of compounds such as 3-(3-azido-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile.
Scientific Research Applications
The compound has demonstrated various biological activities, making it a candidate for further research in pharmacology.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance:
- Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Case Study : A related compound showed an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting potential for effective cancer treatment .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Studies have shown that related compounds can significantly reduce inflammation markers in vitro, highlighting its potential for treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that the compound may have neuroprotective effects:
- Mechanism : Modulation of ion channels and neurotransmitter release.
- Case Study : Research on similar compounds has indicated a reduction in neuronal excitability, which could be beneficial in neurodegenerative conditions .
Applications in Drug Development
The unique structural features of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile allow for its use in various drug development processes:
Lead Compound in Anticancer Drug Discovery
Due to its anticancer properties, this compound can serve as a lead structure for the design of novel anticancer agents. Its ability to induce apoptosis could be harnessed to develop targeted therapies for specific cancer types.
Anti-inflammatory Drug Development
The anti-inflammatory potential makes it a candidate for developing new treatments for conditions such as arthritis or inflammatory bowel disease (IBD).
Neuropharmacological Research
Given its neuroprotective effects, this compound could be investigated further for applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s bromine and sulfonyl groups can form covalent bonds with target proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWG) : Bromine and sulfonyl groups in the target compound enhance charge separation compared to methylsulfanyl (MeS) or pyridine substituents . The nitro group in ’s compound induces a larger HOMO-LUMO gap (ΔE ≈ 3.5 eV) than the target compound (ΔE ≈ 2.8 eV, estimated via DFT) .
- Electron-Donating Groups (EDG): The methoxy group in the target compound provides weaker donating effects than diphenylamino groups in ’s derivatives, which exhibit red-shifted absorbance (λmax ≈ 450 nm vs. target’s λmax ≈ 390 nm) .
Intermolecular Interactions and Crystal Packing
Crystallographic studies of analogous compounds reveal distinct packing motifs:
- Halogen Bonding : The target compound’s bromine atoms likely participate in Type II Br···Br interactions (3.4–3.6 Å), as seen in brominated derivatives . In contrast, chlorinated analogs (e.g., ) exhibit weaker Cl···Cl interactions .
- Hydrogen Bonding : Unlike sulfonamido derivatives (), which form intramolecular C–H···O bonds, the target compound relies on van der Waals forces and π-π stacking (Cg···Cg ≈ 3.9 Å) for stabilization .
- Solvent Effects: Derivatives with diphenylamino groups () show solvent-dependent conformational polymorphism (anti vs. syn), whereas the target compound’s rigid bromo/sulfonyl substituents minimize solvent-induced packing variations .
Optical and Electronic Properties
- Absorbance and Fluorescence: The target compound’s absorbance spectrum (λmax ≈ 390 nm in DMSO) aligns with brominated acrylonitriles but is blue-shifted compared to diphenylamino derivatives (λmax ≈ 450 nm) due to weaker EDG effects .
- HOMO-LUMO Gaps: DFT calculations for similar compounds suggest the target’s ΔE (~2.8 eV) is intermediate between nitro-substituted (ΔE ≈ 3.5 eV) and diphenylamino-substituted (ΔE ≈ 2.2 eV) analogs .
- Emission Behavior : Crystal size and habit influence emission properties in brominated derivatives (). The target compound may exhibit size-dependent luminescence, though this requires experimental validation .
Q & A
Q. What experimental techniques are most reliable for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the stereochemistry and molecular conformation of this compound. Key steps include:
- Data collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans to maximize data completeness .
- Structure solution : Employ SHELXS-97 for phase determination via direct methods, particularly effective for Z-isomer confirmation due to its sensitivity to sulfonyl and nitrile group orientations .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically positioned geometrically and refined using a riding model .
Q. How can synthetic routes to this compound be optimized for higher yield?
Synthesis often involves Knoevenagel condensation between brominated aromatic aldehydes and activated sulfonamide precursors. Optimization strategies include:
- Catalyst selection : Pyridine or piperidine as bases to enhance enolate formation .
- Solvent control : Reflux in anhydrous ethanol minimizes side reactions (e.g., hydrolysis of the nitrile group) .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) to isolate the Z-isomer selectively .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., dihedral angles) influence the compound’s photophysical properties?
The dihedral angle between the bromophenyl and benzenesulfonyl groups determines conjugation efficiency and emission characteristics. For example:
- Angles <60° (e.g., 60.3° in analogous compounds) promote π-π stacking, leading to red-shifted fluorescence .
- Larger angles (>80°) disrupt conjugation, reducing quantum yield. This can be validated via time-dependent density functional theory (TD-DFT) calculations correlated with experimental UV-Vis spectra .
Q. What methodologies resolve contradictions in reported crystal lattice parameters for similar compounds?
Discrepancies in unit cell dimensions (e.g., a-axis variations of ±0.5 Å) often arise from:
- Crystallization conditions : Slow evaporation in dichloromethane/hexane vs. rapid cooling in methanol can lead to polymorphic differences .
- Thermal motion : High-resolution data (θmax > 25°) and low-temperature (100 K) data collection reduce thermal displacement errors .
- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and WinGX for Hirshfeld surface analysis to confirm packing motifs .
Q. How can hydrogen-bonding networks be systematically analyzed to predict supramolecular assembly?
Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs:
Q. What strategies mitigate challenges in refining disordered bromine atoms in the crystal structure?
Bromine’s high electron density often causes anisotropy or split positions. Solutions include:
- Constraints : Apply ISOR or DELU restraints in SHELXL to model thermal motion .
- Twinned data : Use TWINABS for scaling if twinning is detected (e.g., BASF parameter >0.3) .
- Complementary techniques : Pair SCXRD with solid-state NMR (¹³C CP/MAS) to validate atomic positions .
Methodological Notes
- Data deposition : Always deposit CIF files in the Cambridge Structural Database (CSD) and cross-validate with Mercury’s packing diagrams .
- Synthetic reproducibility : Document reaction parameters (e.g., ramp rates during reflux) to ensure reproducibility, as minor variations can alter isomer ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
